

Vabametkib (ABN401) Application Notes and Protocols for Cell Culture Experiments

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Compound of Interest

Compound Name: Vabametkib

Cat. No.: B8514164

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Introduction

Vabametkib, also known as ABN401, is a potent and highly selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its dysregulation is implicated in the development and progression of various cancers.[3] **Vabametkib** has demonstrated significant anti-tumor activity in preclinical models and is currently under investigation in clinical trials for the treatment of solid tumors, particularly non-small cell lung cancer (NSCLC) with MET alterations.[4][5][6][7] These application notes provide detailed protocols for the preparation and use of **Vabametkib** in cell culture experiments to assess its biological effects.

Mechanism of Action

Vabametkib selectively binds to the ATP-binding site of the c-Met kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[3] This blockade of c-Met signaling leads to the suppression of tumor cell growth and survival in cancers that are dependent on this pathway.[1]

Data Presentation

In Vitro Cytotoxicity of Vabametkib

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **Vabametakib** in various MET-addicted cancer cell lines after 72 hours of treatment. These values are crucial for determining the effective concentration range for in vitro experiments.

Cell Line	Cancer Type	MET Status	IC50 (nM)	Reference
SNU-5	Gastric Carcinoma	MET Amplification	~2 nM	[1]
Hs746T	Gastric Carcinoma	MET Amplification, MET exon 14 skipping	~3 nM	[1][8]
EBC-1	Lung Squamous Cell Carcinoma	MET Amplification	~17 nM	[1][8]
SNU-638	Gastric Carcinoma	MET Overexpression	~4 nM	[1][8]
H1993	Non-Small Cell Lung Cancer	MET Amplification	~43 nM	[1][8]
HFE145	Normal Immortalized Cells	c-MET Negative	>10,000 nM	[1]

Experimental Protocols

Preparation of Vabametakib Stock Solution

Materials:

- **Vabametakib** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

Protocol:

- Based on the molecular weight of **Vabametkib** ($C_{29}H_{34}N_{12}O$, MW: 566.66 g/mol), calculate the required amount of powder to prepare a high-concentration stock solution (e.g., 10 mM).
- Weigh the **Vabametkib** powder in a sterile microcentrifuge tube.
- Add the calculated volume of DMSO to the tube to achieve the desired stock concentration.
- Vortex the solution until the **Vabametkib** is completely dissolved.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

Note: The stability of **Vabametkib** in cell culture medium over extended periods has not been extensively reported. It is recommended to prepare fresh dilutions from the frozen stock for each experiment. For long-term experiments, consider replenishing the media with freshly diluted **Vabametkib** every 24-48 hours.

Cell Viability/Proliferation Assay (WST-1 or similar)

This protocol is designed to determine the effect of **Vabametkib** on the viability and proliferation of cancer cells.

Materials:

- MET-addicted cancer cell lines (e.g., SNU-5, Hs746T, EBC-1)
- Complete cell culture medium
- 96-well cell culture plates
- **Vabametkib** stock solution
- WST-1 or similar cell proliferation reagent (e.g., MTT, MTS)
- Microplate reader

Protocol:

- Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 μ L of complete culture medium.
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Prepare serial dilutions of **Vabametkib** in complete culture medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 10 μ M. Also, prepare a vehicle control (DMSO) with the same final concentration of DMSO as the highest **Vabametkib** concentration.
- Remove the medium from the wells and add 100 μ L of the **Vabametkib** dilutions or the vehicle control to the respective wells.
- Incubate the plate for the desired treatment duration (e.g., 72 hours).^{[1][8]}
- Add 10 μ L of WST-1 reagent to each well and incubate for 1-4 hours at 37°C, or as per the manufacturer's instructions.
- Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis of c-Met Signaling Pathway

This protocol is used to assess the effect of **Vabametkib** on the phosphorylation of c-Met and its downstream signaling proteins.

Materials:

- MET-addicted cancer cell lines
- 6-well cell culture plates

- **Vabametkib** stock solution
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-c-Met (Tyr1234/1235), anti-c-Met, anti-phospho-AKT, anti-AKT, anti-phospho-ERK1/2, anti-ERK1/2, anti-GAPDH or β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

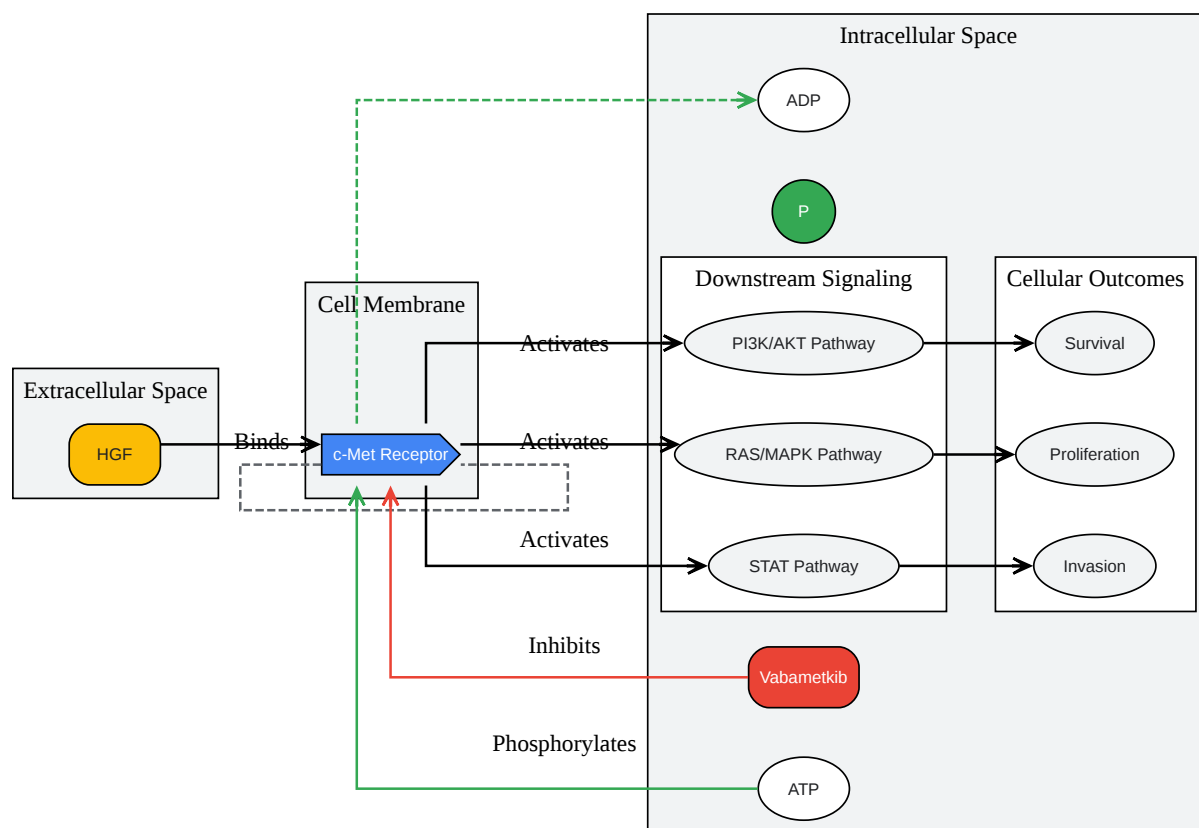
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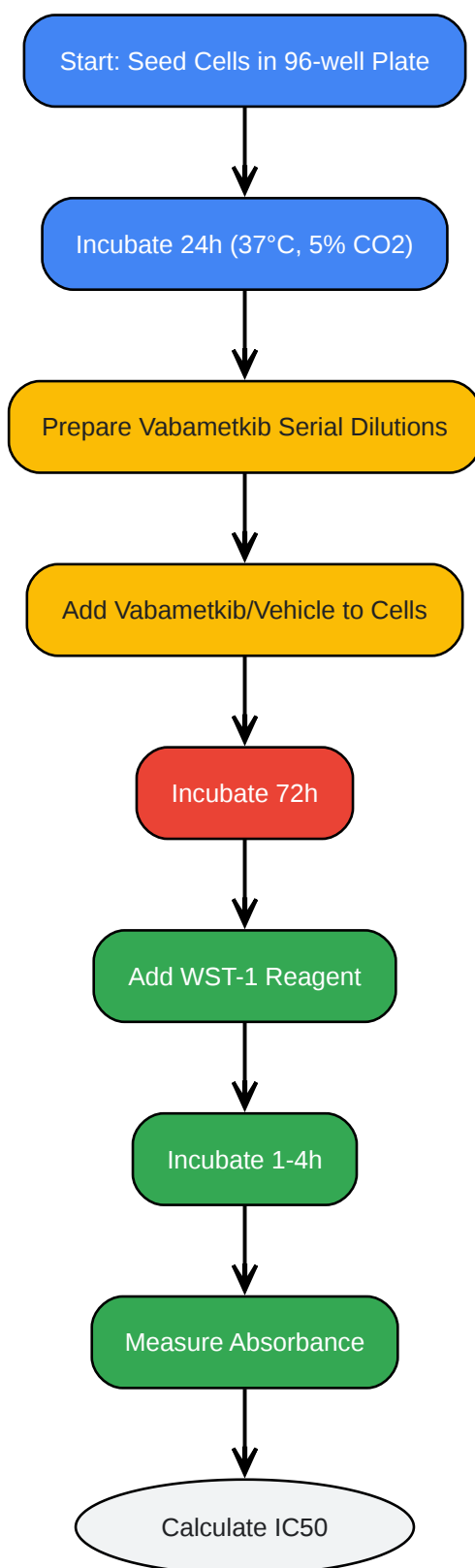
- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with various concentrations of **Vabametkib** (e.g., 10 nM, 100 nM, 1 μ M) and a vehicle control for a specified time (e.g., 2-24 hours).
- Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature the protein samples by boiling with Laemmli sample buffer.
- Load equal amounts of protein (e.g., 20-30 μ g) onto an SDS-PAGE gel and perform electrophoresis.

- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Add ECL substrate and visualize the protein bands using an imaging system.
- Analyze the band intensities to determine the effect of **Vabametkib** on protein phosphorylation.

Mandatory Visualization

Vabametkib Mechanism of Action





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